Cranad-2

Vue d'ensemble

Description

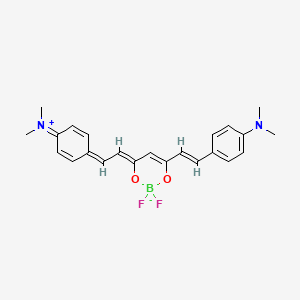

Cranad-2 is a near-infrared Amyloid-β fluorescent probe . It demonstrates high affinity for amyloid-β aggregates with a Kd value of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .

Synthesis Analysis

Cranad-2 is a synthetic compound . It is a near-infrared probe that binds to Aβ40 aggregates . It elicits an emission blue shift when it binds to these aggregates .Molecular Structure Analysis

The molecular weight of Cranad-2 is 410.26 . Its chemical formula is C23H25BF2N2O2 . It is a solid substance with a brown to black color .Chemical Reactions Analysis

Upon interacting with Aβ aggregates, Cranad-2 exhibits a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .Physical And Chemical Properties Analysis

Cranad-2 is a solid substance with a brown to black color . It has a molecular weight of 410.26 and a chemical formula of C23H25BF2N2O2 .Applications De Recherche Scientifique

Alzheimer’s Disease (AD) Diagnosis

Specific Scientific Field

Neurodegenerative disorders, particularly Alzheimer’s disease.

Summary of Application

CRANAD-2 is a near-infrared fluorescent probe designed to detect amyloid-β (Aβ) aggregates, which are one of the histopathological hallmarks of AD. Upon interacting with Aβ aggregates, CRANAD-2 exhibits a significant increase in fluorescence intensity and a blue shift in emission wavelength . This property makes it a valuable tool for early AD diagnosis.

Experimental Procedures

Researchers use CRANAD-2 for in vitro and in vivo imaging. In vitro studies involve incubating CRANAD-2 with Aβ aggregates, followed by fluorescence measurements. For in vivo imaging, CRANAD-2 is administered to animal models (such as arcAβ mice) with AD-like cerebral amyloidosis. Imaging techniques like multi-spectral optoacoustic tomography (MSOT) and fluorescence imaging are employed .

Results and Outcomes

CRANAD-2 demonstrates high affinity for Aβ aggregates (with a dissociation constant, K_d, of 38 nM). Its fluorescence properties allow researchers to visualize Aβ deposits both in vitro and in vivo. The probe’s sensitivity and specificity make it a promising candidate for non-invasive AD diagnosis .

Therapeutic Monitoring

Specific Scientific Field

Monitoring the efficacy of AD therapies.

Summary of Application

CRANAD-2 can be used to track the response to therapeutic interventions in AD patients. By monitoring changes in Aβ aggregation over time, researchers can assess the impact of treatments on disease progression.

Experimental Procedures

Longitudinal studies involve administering CRANAD-2 to AD patients before and after treatment. Fluorescence imaging is performed to quantify Aβ burden. Changes in fluorescence intensity or distribution patterns provide insights into treatment effectiveness.

Results and Outcomes

Successful therapeutic monitoring using CRANAD-2 could lead to personalized treatment strategies and better patient outcomes. Researchers can evaluate the impact of drug candidates or lifestyle modifications on Aβ pathology .

Investigating Disease Mechanisms

Specific Scientific Field

Understanding AD pathogenesis.

Summary of Application

CRANAD-2 allows researchers to visualize Aβ aggregates in real time. By studying their formation, distribution, and clearance, scientists gain insights into disease mechanisms.

Experimental Procedures

Animal models (e.g., transgenic mice) are injected with CRANAD-2. Fluorescence imaging captures Aβ dynamics during disease progression. Correlating imaging data with other biomarkers helps unravel AD pathophysiology.

Results and Outcomes

CRANAD-2 imaging reveals spatiotemporal patterns of Aβ deposition, shedding light on factors influencing aggregation. These findings inform drug development and therapeutic strategies .

Drug Screening

Specific Scientific Field

Identifying potential AD therapeutics.

Summary of Application

CRANAD-2 can be used in high-throughput screening assays to evaluate compounds for their ability to modulate Aβ aggregation.

Experimental Procedures

Researchers incubate CRANAD-2 with test compounds and monitor changes in fluorescence. Compounds that reduce Aβ aggregation or enhance clearance are promising drug candidates.

Results and Outcomes

CRANAD-2 facilitates efficient drug screening, accelerating the discovery of novel AD treatments. Compounds with favorable effects on Aβ can advance to preclinical and clinical trials .

Studying Aβ Clearance Pathways

Specific Scientific Field

Understanding Aβ metabolism and clearance.

Summary of Application

CRANAD-2 enables visualization of Aβ clearance pathways, including interactions with microglia and other cells involved in protein degradation.

Experimental Procedures

In vivo imaging of CRANAD-2-labeled Aβ deposits in animal models provides insights into clearance mechanisms. Researchers manipulate clearance pathways to study their impact on disease progression.

Results and Outcomes

Understanding Aβ clearance pathways informs therapeutic approaches aimed at enhancing Aβ removal from the brain .

Investigating Therapeutic Interventions

Specific Scientific Field

Evaluating novel AD treatments.

Summary of Application

CRANAD-2 assists in assessing the efficacy of experimental drugs or interventions targeting Aβ pathology.

Experimental Procedures

Researchers administer CRANAD-2 to animal models treated with potential therapeutics. Imaging tracks changes in Aβ burden, providing evidence of treatment impact.

Results and Outcomes

CRANAD-2 contributes to preclinical studies, guiding the development of effective AD therapies. Promising interventions can progress to clinical trials .

Safety And Hazards

Orientations Futures

Cranad-2 has been used for multi-spectral optoacoustic tomography and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD . It has shown potential for use in fluorescence- and MSOT-based detection of Aβ deposits in animal models of AD pathology . This facilitates mechanistic studies and the monitoring of putative treatments targeting Aβ deposits .

Propriétés

IUPAC Name |

[4-[(2Z)-2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXQJYXODFZTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(OC(=C/C(=C/C=C2C=CC(=[N+](C)C)C=C2)/O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cranad-2 | |

CAS RN |

1193447-34-5 | |

| Record name | 1193447-34-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)

![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)